11-Hydroxy Dihydro Loratadine
Overview
Description
11-Hydroxy Dihydro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by its molecular formula C22H25ClN2O3 and is known for its enhanced pharmacological properties compared to its parent compound .
Mechanism of Action
Target of Action
11-Hydroxy Dihydro Loratadine, also known as Loratadine EP Impurity A, is a metabolite of Loratadine . Loratadine is a second-generation antihistamine used to manage symptoms of allergic rhinitis . The primary targets of Loratadine are peripheral H1 receptors .
Mode of Action
Like other second-generation antihistamines, Loratadine is selective for peripheral H1 receptors . These qualities result in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .
Biochemical Pathways
It is known that loratadine and its metabolites inhibit the binding of pyrilamine to rat brain h1 receptors . This suggests that this compound may have similar effects.
Pharmacokinetics
Loratadine and its major metabolite, desloratadine, are known to be extensively metabolized by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Result of Action
The action of loratadine results in the management of symptoms of allergic rhinitis . Given that this compound is a metabolite of Loratadine, it may contribute to these effects.
Action Environment
It is known that pharmaceutical care products, including antihistamines like loratadine, have been detected in waters throughout the world and their increasing environmental pollution is one of the greatest concerns of the scientific community . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
11-Hydroxy Dihydro Loratadine plays a crucial role in biochemical reactions as a metabolite of Loratadine. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP3A4 and CYP2D6, which are responsible for its formation from Loratadine . These interactions involve the hydroxylation of Loratadine, leading to the production of this compound. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving histamine receptors. By interacting with these receptors, this compound can modulate gene expression and cellular metabolism. For example, it has been observed to inhibit melanogenesis in human melanocytes by downregulating microphthalmia-associated transcription factor and tyrosinase, thereby affecting melanin production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to histamine receptors, particularly H1 receptors, and inhibits their activity. This inhibition leads to a decrease in histamine-mediated responses, such as allergic reactions. Additionally, this compound can modulate the activity of enzymes involved in melanin production, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended antihistaminic effects, reducing allergic reactions without significant adverse effects. At higher doses, this compound can cause toxic effects, including alterations in liver enzyme levels and potential hepatotoxicity. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its formation from Loratadine by cytochrome P450 enzymes. The primary enzymes responsible for this conversion are CYP3A4 and CYP2D6. These enzymes catalyze the hydroxylation of Loratadine, leading to the production of this compound. This compound can further undergo metabolic transformations, influencing metabolic flux and metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is distributed widely in the body, with significant accumulation in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. The distribution pattern is influenced by its interactions with specific transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interactions with cellular components and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Loratadine typically involves the hydroxylation of Loratadine. This process can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy Dihydro Loratadine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion back to Loratadine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
11-Hydroxy Dihydro Loratadine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of hydroxylated antihistamines.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its enhanced antihistaminic properties and reduced side effects compared to Loratadine.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Loratadine: The parent compound, used widely as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.
Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 11-Hydroxy Dihydro Loratadine stands out due to its enhanced pharmacological properties, including increased binding affinity for H1 receptors and potentially reduced side effects. The presence of the hydroxyl group also allows for further chemical modifications, making it a versatile compound for pharmaceutical research and development .
Properties
IUPAC Name |
ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-21(26)25-12-9-17(10-13-25)22(27)19-8-7-18(23)14-16(19)6-5-15-4-3-11-24-20(15)22/h3-4,7-8,11,14,17,27H,2,5-6,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWGYTXDYNKXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108638 | |
Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133284-74-9 | |
Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133284-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxy dihydro loratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133284749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-HYDROXY DIHYDRO LORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EJO90SZA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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